Bienvenue dans la boutique en ligne BenchChem!

Chir-090

LpxC enzyme kinetics slow-binding inhibition

CHIR-090 is the definitive positive control for slow, tight-binding LpxC inhibition—do not substitute with faster-acting analogs like ACHN-975. Its published two-step kinetics (Ki=4.0 nM, Ki*=0.5 nM) provide a precise benchmark for validating novel inhibitors. It is the only LpxC inhibitor with documented colistin synergy against P. aeruginosa biofilms and a fully characterized resistance-mutation panel (nfxB, mexR, lpxC L18V). With an MIC90 of 0.25 µg/mL against E. coli, it outperforms clinical candidate ACHN-975, making it the optimal tool for target-engagement and mechanism-of-action studies.

Molecular Formula C24H27N3O5
Molecular Weight 437.5 g/mol
CAS No. 728865-23-4
Cat. No. B1668622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChir-090
CAS728865-23-4
SynonymsCHIR 090
CHIR-090
CHIR090
Molecular FormulaC24H27N3O5
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CN3CCOCC3)O
InChIInChI=1S/C24H27N3O5/c1-17(28)22(24(30)26-31)25-23(29)21-10-8-19(9-11-21)3-2-18-4-6-20(7-5-18)16-27-12-14-32-15-13-27/h4-11,17,22,28,31H,12-16H2,1H3,(H,25,29)(H,26,30)/t17-,22+/m1/s1
InChIKeyFQYBTYFKOHPWQT-VGSWGCGISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guidance: Sourcing CHIR-090 (CAS 728865-23-4) as a Reference LpxC Inhibitor


CHIR-090 (CAS 728865-23-4) is a well-characterized N-aroyl-L-threonine hydroxamic acid derivative that functions as a potent, slow, tight-binding inhibitor of the UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a zinc-dependent enzyme essential for lipid A biosynthesis in Gram-negative bacteria [1]. It is a standard reference compound within the LpxC inhibitor class, frequently used alongside analogs like ACHN-975 and PF-5081090 to benchmark potency and mechanism [2]. While it has not been advanced to clinical trials, its extensively documented biochemical and microbiological profile makes it a critical tool for validating novel LpxC-targeting compounds and probing the fundamental biology of the Gram-negative cell envelope [3].

Why Generic LpxC Inhibitor Substitution is Invalid: The Pharmacological Uniqueness of CHIR-090


Treating LpxC inhibitors as interchangeable is a critical error in experimental design and procurement, as their target engagement kinetics, bacterial susceptibility profiles, and structural liabilities vary significantly [1]. CHIR-090 exhibits a specific two-step, time-dependent inhibition mechanism that is not a universal class feature; for instance, the clinical candidate ACHN-975 is a much more rapid inhibitor [2]. Furthermore, susceptibility to CHIR-090 is modulated by a unique set of resistance determinants—including specific efflux pump expression patterns (MexAB-OprM, MexCD-OprJ, MexEF-OprN) and target mutations (e.g., LpxC L18V)—which differ from those affecting other inhibitors in the class [3]. Therefore, a compound with similar MIC90 values against a reference panel may still behave entirely differently in more complex kinetic assays or genetic knockout studies, making CHIR-090 non-substitutable for mechanism-of-action and resistance mechanism investigations.

Quantitative Evidence for CHIR-090 Differentiation: Validated Benchmarks for LpxC Inhibitor Selection


Potency and Kinetics: The Slow, Tight-Binding Signature of CHIR-090 on E. coli LpxC

CHIR-090 is defined by its unique, two-step, slow tight-binding inhibition mechanism against E. coli LpxC, a kinetic signature that distinguishes it from conventional, rapidly reversible inhibitors [1]. The overall inhibition constant (Ki) is 4.0 nM, but the true potency of the final enzyme-inhibitor complex is reflected in the much lower Ki* of 0.5 nM. The slow binding is governed by rate constants k5 (1.9 min⁻¹) and k6 (0.18 min⁻¹), which are not observed for the related LpxC inhibitor L-161,240 [2]. This kinetic profile results in a stable, long-lasting enzyme-inhibitor complex, a feature critical for sustained target engagement in time-dependent antibacterial assays.

LpxC enzyme kinetics slow-binding inhibition Escherichia coli target engagement

Antibacterial Spectrum: CHIR-090 vs. ACHN-975 and PF-5081090 Against Key Gram-Negative Pathogens

Direct comparison of MIC90 values reveals that CHIR-090 possesses a distinct antibacterial spectrum relative to other advanced LpxC inhibitors. Against a panel of 138 P. aeruginosa isolates, CHIR-090 exhibited an MIC90 of 4 µg/mL, which was 4-fold higher than PF-5081090 (1 µg/mL) and 8-fold higher than the clinical candidate ACHN-975 (0.5 µg/mL) [1]. Conversely, against a panel of 79 E. coli isolates, CHIR-090 showed an MIC90 of 0.25 µg/mL, which was comparable to PF-5081090 (0.25 µg/mL) and 2-fold lower than ACHN-975 (0.5 µg/mL) [1]. This data highlights that CHIR-090 is not uniformly less potent; its relative performance is highly species-dependent.

antibacterial activity MIC90 Pseudomonas aeruginosa Escherichia coli comparative spectrum

Biofilm Eradication: CHIR-090's Synergistic Enhancement of Colistin Activity

CHIR-090 demonstrates a unique, quantifiable advantage in eradicating P. aeruginosa biofilms when combined with colistin, a phenomenon not yet characterized for many other LpxC inhibitors. In time-kill assays against 24-hour static biofilms, the minimum biofilm eradication concentration (MBEC) of CHIR-090 alone was 8 to >128 µg/mL [1]. Critically, the combination of colistin and CHIR-090 at subinhibitory concentrations showed synergistic activity, effectively preventing the formation of colistin-tolerant subpopulations within the biofilm and eradicating biofilms formed by both colistin-susceptible and -nonsusceptible strains [1].

biofilm synergy colistin Pseudomonas aeruginosa combination therapy

Resistance Determinants: Unique Efflux Pump and Target Mutation Profile of CHIR-090 in P. aeruginosa

The susceptibility of P. aeruginosa to CHIR-090 is modulated by a specific and well-characterized set of resistance determinants, which includes recognition by three major RND efflux pumps (MexAB-OprM, MexCD-OprJ, and MexEF-OprN) and a specific target mutation (LpxC L18V) [1]. This is in contrast to some other LpxC inhibitor scaffolds, which may be more or less affected by these same mechanisms [2]. Mutants selected at 4 µg/mL CHIR-090 consistently showed mutations in the repressor genes nfxB (upregulating MexCD-OprJ) and mexR (upregulating MexAB-OprM), as well as a specific lpxC mutation (L18V) that reduced inhibition without affecting enzyme function [1].

resistance mechanisms efflux pumps target mutation Pseudomonas aeruginosa MexAB-OprM

Defined Research Applications for CHIR-090: Where the Quantitative Evidence Drives Value


Mechanism-of-Action Studies: Validating Slow, Tight-Binding Kinetics of Novel LpxC Inhibitors

CHIR-090 serves as the definitive positive control for slow, tight-binding inhibition in LpxC enzyme assays. Its published kinetic constants (Ki = 4.0 nM, Ki* = 0.5 nM) provide a precise benchmark for comparing the time-dependent target engagement of new chemical entities [1]. Any novel compound claiming to be a slow, tight-binding LpxC inhibitor should be evaluated alongside CHIR-090 to confirm its kinetic profile and rule out false-positive results from simple reversible inhibition.

P. aeruginosa Resistance Mechanism Elucidation: Probing Efflux and Target Adaptation

CHIR-090 is the optimal tool for inducing and characterizing specific resistance pathways in P. aeruginosa. Its documented selection of mutants in efflux pump regulators (nfxB, mexR) and target gene (lpxC L18V) provides a well-characterized system for studying the emergence of resistance to LpxC inhibitors [2]. This makes it invaluable for validating the activity of efflux pump inhibitors (EPIs) or for mapping the genetic landscape of resistance to this target class.

Combination Therapy Research: Synergistic Biofilm Eradication with Colistin

For studies investigating novel strategies against biofilm-associated P. aeruginosa infections, CHIR-090 is the only LpxC inhibitor with documented, quantifiable synergy with the last-resort antibiotic colistin [3]. Its ability to prevent the emergence of colistin-tolerant subpopulations makes it a critical tool compound for validating therapeutic combinations in both in vitro and in vivo biofilm models.

Tool Compound for E. coli LpxC Biology: A Potent and Selective Inhibitor

With an MIC90 of 0.25 µg/mL against a large panel of E. coli isolates, CHIR-090 is more potent than the clinical candidate ACHN-975 (MIC90 of 0.5 µg/mL) [4]. This makes it the preferred LpxC inhibitor for probing the essential biology of this enzyme in E. coli, particularly in experiments where maximizing on-target activity is critical and the unique resistance profile of P. aeruginosa is not a confounding variable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chir-090

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.